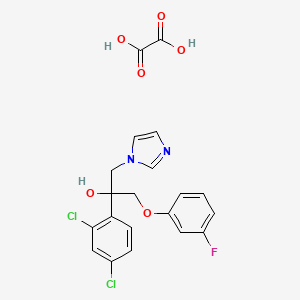
2-(2,4-Dichlorophenyl)-3-(m-fluorophenoxy)-1-(imidazol-1-yl)-2-propanol oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-3-(m-fluorophenoxy)-1-(imidazol-1-yl)-2-propanol oxalate is a complex organic compound that features a combination of dichlorophenyl, fluorophenoxy, and imidazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-(m-fluorophenoxy)-1-(imidazol-1-yl)-2-propanol oxalate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2,4-dichlorophenyl and m-fluorophenoxy derivatives, followed by their coupling with imidazole and subsequent formation of the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the imidazole ring or the phenyl groups.
Reduction: Reduction reactions could target the halogenated phenyl groups or the imidazole ring.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, particularly at the halogenated phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the phenyl rings.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the production of specialized materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may bind to receptors, enzymes, or other proteins, influencing their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-2-propanol
- 3-(m-Fluorophenoxy)-1-(imidazol-1-yl)-2-propanol
- 2-(2,4-Dichlorophenyl)-3-(m-fluorophenoxy)-1-(triazol-1-yl)-2-propanol
Uniqueness
2-(2,4-Dichlorophenyl)-3-(m-fluorophenoxy)-1-(imidazol-1-yl)-2-propanol oxalate is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness could make it particularly valuable for certain applications, such as selective binding to specific molecular targets or unique reactivity in chemical synthesis.
Properties
CAS No. |
83338-01-6 |
|---|---|
Molecular Formula |
C20H17Cl2FN2O6 |
Molecular Weight |
471.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-1-(3-fluorophenoxy)-3-imidazol-1-ylpropan-2-ol;oxalic acid |
InChI |
InChI=1S/C18H15Cl2FN2O2.C2H2O4/c19-13-4-5-16(17(20)8-13)18(24,10-23-7-6-22-12-23)11-25-15-3-1-2-14(21)9-15;3-1(4)2(5)6/h1-9,12,24H,10-11H2;(H,3,4)(H,5,6) |
InChI Key |
BVCXDHSGMDMMDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















